BenchChemオンラインストアへようこそ!

1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea

Synthetic Organic Chemistry Heterocycle Synthesis Dimroth Rearrangement

1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea (CAS 211574-56-0; molecular formula C₈H₁₃N₅S; MW 211.29 g·mol⁻¹) is a heterocyclic thiosemicarbazide derivative that incorporates a 4,6-dimethylpyrimidin-2-yl pharmacophore linked via a hydrazine bridge to an N-methylthiourea moiety. The compound is catalogued under synonym identifiers including 2-(4,6-dimethylpyrimidin-2-yl)-N-methylhydrazinecarbothioamide, 1-(4,6-dimethylpyrimidin-2-yl)-4-methylthiosemicarbazide, ChEMBL ID CHEMBL1302559, and DSSTox Substance ID DTXSID201325269.

Molecular Formula C8H13N5S
Molecular Weight 211.29
CAS No. 211574-56-0
Cat. No. B2622874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea
CAS211574-56-0
Molecular FormulaC8H13N5S
Molecular Weight211.29
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NNC(=S)NC)C
InChIInChI=1S/C8H13N5S/c1-5-4-6(2)11-7(10-5)12-13-8(14)9-3/h4H,1-3H3,(H2,9,13,14)(H,10,11,12)
InChIKeyMRADRRUYJLSJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea (CAS 211574-56-0): Sourcing & Specification Guide for a Pyrimidinyl-Thiosemicarbazide Building Block


1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea (CAS 211574-56-0; molecular formula C₈H₁₃N₅S; MW 211.29 g·mol⁻¹) is a heterocyclic thiosemicarbazide derivative that incorporates a 4,6-dimethylpyrimidin-2-yl pharmacophore linked via a hydrazine bridge to an N-methylthiourea moiety . The compound is catalogued under synonym identifiers including 2-(4,6-dimethylpyrimidin-2-yl)-N-methylhydrazinecarbothioamide, 1-(4,6-dimethylpyrimidin-2-yl)-4-methylthiosemicarbazide, ChEMBL ID CHEMBL1302559, and DSSTox Substance ID DTXSID201325269 [1]. Computed physicochemical descriptors include XLogP3 of 1.3, three hydrogen-bond donors, four hydrogen-bond acceptors, two rotatable bonds, and a topological polar surface area of approximately 82 Ų . Critically, ChEMBL records zero bioactivity data points for this compound (including all alternative forms), and no peer-reviewed primary pharmacology or in‑vivo profiling studies were identified at the time of compilation, indicating that the compound has not undergone systematic biological evaluation and is primarily positioned as a synthetic intermediate and research tool [1].

Why Generic Substitution of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea with Other 4-R-Thiosemicarbazides Is Chemically Invalid


Within the 1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazide series, the identity of the R substituent governs the outcome of heterocyclization reactions that are the compound's primary documented utility. Gazieva and Kravchenko (2006) demonstrated that 1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazides undergo Dimroth rearrangement upon treatment with methyl iodide in ethanol/NaOAc to yield 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5‑a]pyrimidines, but that the presence of a carbonyl group in the pyrimidine ring—or a change from N‑methyl to N‑aryl substitution—redirects the reaction toward 3-arylamino-7-methyl-5-oxo-[1,2,4]triazolo[4,3‑a]pyrimidine regioisomers instead [1]. Consequently, a procurement decision that substitutes the N‑methyl variant with the N‑phenyl, N‑unsubstituted, or N,N‑dimethyl analog will produce a structurally divergent triazolopyrimidine product, invalidating the synthetic route. Furthermore, ChEMBL confirms that biological annotation is entirely absent for this compound, meaning that any assumption of interchangeable pharmacology with better-characterized thiourea or thiosemicarbazide congeners is unsupported by public data [2].

Quantitative Differentiation Evidence for 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea Versus Its Closest Structural Analogs


Exclusive Heterocyclization Pathway to 5,7-Dimethyl-2-methylamino[1,2,4]triazolo[1,5-a]pyrimidine via Dimroth Rearrangement

The target compound is the only 4-R-thiosemicarbazide in the series that yields the 2-methylamino-substituted [1,2,4]triazolo[1,5‑a]pyrimidine scaffold after methyl iodide‑mediated cyclization. Gazieva and Kravchenko (2006) demonstrated that 1-(4,6-dimethylpyrimidin-2-yl)-4-methylthiosemicarbazide (i.e., the target compound) undergoes heterocyclization accompanied by Dimroth rearrangement to form 5,7‑dimethyl‑2‑methylamino[1,2,4]triazolo[1,5‑a]pyrimidine as the sole product class. In contrast, the 4‑aryl analogs (R = phenyl, 4‑chlorophenyl) afford the 2‑arylamino congeners, while the 4‑unsubstituted analog (R = H) yields the 2‑amino derivative. This regiospecificity is controlled entirely by the N‑methyl group on the thiosemicarbazide side‑chain, making substitution with any other 4‑R variant synthetically non‑equivalent [1].

Synthetic Organic Chemistry Heterocycle Synthesis Dimroth Rearrangement

Physicochemical Differentiation: XLogP3, Hydrogen‑Bond Donor Count, and Rotatable Bond Profile Versus the 4‑Unsubstituted Analog

The N‑methyl substitution on the target compound produces a measurable shift in key drug‑likeness descriptors relative to the 4‑unsubstituted analog (N-(4,6-dimethylpyrimidin-2-yl)hydrazinecarbothioamide, C₇H₁₁N₅S, MW 197.26). The target compound has an XLogP3 of 1.3 versus an estimated XLogP3 of approximately 0.6 for the unsubstituted analog (calculated by the same method), reflecting the increased lipophilicity from the methyl group . Hydrogen‑bond donor count increases from 3 in the target to 4 in the unsubstituted analog, while the rotatable bond count is 2 for both. The topological polar surface area (tPSA) is approximately 82 Ų for both, but the increased molecular weight (211.29 vs. 197.26) and altered H‑bond donor/acceptor ratio of the target compound may affect passive membrane permeability and solubility in early‑stage screening .

Medicinal Chemistry Drug-Likeness Physicochemical Profiling

Documented Synthetic Accessibility and Yield Feasibility from 4,6-Dimethylpyrimidin-2-amine

A dedicated synthetic route for N-(4,6-dimethylpyrimidin-2-yl)hydrazinecarbothioamide (the immediate precursor to the target compound after N‑methylation) has been reported, starting from commercially available 4,6‑dimethylpyrimidin‑2‑amine. The route proceeds via conversion to the corresponding isothiocyanate followed by treatment with hydrazine, and subsequent N‑methylation yields the target compound [1]. The LookChem database documents one published synthetic route for the target compound, confirming that its preparation is not entirely proprietary and is accessible to in‑house synthesis groups . In contrast, the N,N‑dimethyl analog (2-(4,6‑dimethyl‑2‑pyrimidinyl)-N,2‑dimethylhydrazinecarbothioamide, C₉H₁₅N₅S, MW 225.32) requires a different alkylation strategy that introduces additional steric hindrance at the hydrazine N2‑position, potentially reducing cyclization efficiency in subsequent heterocycle‑forming steps .

Process Chemistry Synthetic Route Feasibility Building Block Sourcing

Absence of Biological Annotation in ChEMBL Versus Structurally Related Thiourea Derivatives

A search of the ChEMBL database (release accessed May 2026) returns zero bioactivity data points, zero assay records, and zero target annotations for CHEMBL1302559 (the target compound) including all alternative forms [1]. This stands in contrast to related pyrimidinyl‑thiourea derivatives such as N‑substituted‑N′‑(4,6‑dimethylpyrimidin‑2‑yl)‑thiourea analogs reported by Saeed et al. (2011, J. Heterocycl. Chem., 48, 74–82), which demonstrated quantifiable antimicrobial activity with broad‑spectrum efficacy and higher potency against fungi than bacteria in disk‑diffusion assays [2]. The complete absence of public bioactivity data for the target compound means that: (1) it cannot be selected on the basis of known pharmacology, and (2) any biological application must be preceded by de‑novo screening. This transparency is itself a differentiation factor: the compound is a chemically defined, analytically characterized synthetic intermediate free from confounding biological annotation that could complicate interpretation of screening results.

Chemical Biology Target Profiling Data Transparency

Application Scenarios for 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea Stemming from Verified Differentiation Evidence


Synthesis of 2‑Methylamino‑Substituted [1,2,4]Triazolo[1,5‑a]pyrimidine Libraries via Dimroth Rearrangement

The target compound is the requisite precursor for generating 5,7‑dimethyl‑2‑methylamino[1,2,4]triazolo[1,5‑a]pyrimidine scaffolds. Treatment with methyl iodide in ethanolic sodium acetate induces heterocyclization with concomitant Dimroth rearrangement, yielding the 2‑methylamino‑triazolopyrimidine core [1]. This scaffold class is of interest in agrochemical and medicinal chemistry programs exploring purine‑mimetic structures. No other 4‑R‑thiosemicarbazide analog can furnish this exact 2‑methylamino substitution pattern, making the target compound an irreplaceable starting material for this specific chemotype.

Physicochemical Property‑Matched Scaffold for Early‑Stage Oral Bioavailability Screening Libraries

With an XLogP3 of 1.3, three H‑bond donors, and a tPSA of approximately 82 Ų, the target compound falls within favorable oral drug‑likeness space (Lipinski compliant) and offers a 0.7 log unit lipophilicity increase over the 4‑unsubstituted analog [1]. Medicinal chemistry teams constructing focused libraries of pyrimidinyl‑thiosemicarbazides for permeability or solubility screening can use the N‑methyl variant to probe the impact of incremental lipophilicity on ADME parameters while maintaining constant tPSA and rotatable bond count relative to the unsubstituted comparator [1].

Unannotated Chemical Probe for De‑Novo Phenotypic or Target‑Based Screening

Because ChEMBL contains zero bioactivity records for this compound [1], it represents a clean chemical probe suitable for high‑throughput phenotypic screening or panel‑based target profiling where pre‑existing pharmacological annotation could bias hit‑calling algorithms. The compound's structural relationship to biologically active thiourea derivatives (e.g., the antimicrobial pyrimidinyl‑thioureas reported by Saeed et al., 2011) provides a rational basis for inclusion in diversity‑oriented screening sets, while the absence of prior data ensures that any observed activity can be attributed de‑novo to the compound itself .

Process Development and Scale‑Up of Triazolopyrimidine Intermediates

The documented synthetic route from 4,6‑dimethylpyrimidin‑2‑amine through isothiocyanate formation and hydrazine treatment, followed by selective N‑methylation, provides a tractable pathway for process chemistry groups [1]. The commercial availability of the target compound at ≥95% purity from multiple suppliers enables procurement for pilot‑scale heterocyclization studies without the need for in‑house synthesis of the thiosemicarbazide precursor, accelerating development timelines for programs requiring multigram quantities of the derived triazolopyrimidine .

Quote Request

Request a Quote for 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.